molecular formula C22H24ClN3O4S2 B2726940 N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide CAS No. 866847-69-0

N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide

Cat. No. B2726940
CAS RN: 866847-69-0
M. Wt: 494.02
InChI Key: IVGNXZFAQKPTFE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O4S2 and its molecular weight is 494.02. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Toxicology

Comparative Metabolism in Liver Microsomes : Research by Coleman et al. (2000) on chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, and metolachlor) highlights the metabolic activation pathways leading to DNA-reactive products in rats and humans, emphasizing the role of cytochrome P450 isoforms in these processes. This study provides insights into the metabolic stability and potential toxicity pathways that could be relevant to the compound of interest (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemical Synthesis and Characterization

Synthesis of Amide Derivatives : The work by Kalita and Baruah (2010) on amide derivatives and their spatial orientations upon coordination with anions reveals the structural intricacies of such compounds. Although the specific compound mentioned is not directly studied, the synthesis approach and characterization of similar amide derivatives could provide valuable methodologies for research and development in chemical synthesis (Kalita & Baruah, 2010).

Antimicrobial and Antioxidant Activities

Synthesis and Biological Activities of Derivatives : Al-Khazragie, Al-Salami, and Al-Fartosy (2022) synthesized N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and related compounds, demonstrating their antimicrobial and antioxidant activities. Such studies are crucial for understanding the potential biomedical applications of novel compounds, including the one , especially in the context of their structural activity relationships and efficacy against various pathogens (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-ethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-3-14-4-7-16(8-5-14)26(22-25-18-12-32(28,29)13-20(18)31-22)11-21(27)24-17-10-15(23)6-9-19(17)30-2/h4-10,18,20H,3,11-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGNXZFAQKPTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide

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